molecular formula C12H12ClNO3 B2770852 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole CAS No. 934107-65-0

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole

Cat. No.: B2770852
CAS No.: 934107-65-0
M. Wt: 253.68
InChI Key: COCKUCDQSYROPY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a 3,4-dimethoxyphenyl group attached to the isoxazole ring

Scientific Research Applications

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.

    Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazolidines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.

    Reduction Products: Isoxazolidines from the reduction of the isoxazole ring.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-3,4-dimethoxypyridine: Similar in structure but contains a pyridine ring instead of an isoxazole ring.

    3,4-Dimethoxyphenyl isothiocyanate: Contains the same 3,4-dimethoxyphenyl group but has an isothiocyanate functional group instead of a chloromethyl group.

    3,4-Dimethoxycinnamic acid: Contains the 3,4-dimethoxyphenyl group but has a cinnamic acid moiety instead of an isoxazole ring.

Uniqueness

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is unique due to the combination of its isoxazole ring, chloromethyl group, and 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

3-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCKUCDQSYROPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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